N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
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Overview
Description
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of sulfur, oxygen, nitrogen, and carbon atoms arranged in a unique configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide” typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the tetrahydrothiophene ring, followed by the introduction of the piperidine and pyrrolidinone moieties. Common reagents used in these reactions include sulfur-containing compounds, amines, and carbonyl compounds. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional oxygen atoms or modify existing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, “N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide” may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and other non-covalent interactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, “this compound” may be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide” include other heterocyclic compounds with sulfur, oxygen, and nitrogen atoms. Examples include:
Thiophene derivatives: Compounds containing a thiophene ring with various substituents.
Piperidine derivatives: Compounds containing a piperidine ring with various functional groups.
Pyrrolidinone derivatives: Compounds containing a pyrrolidinone ring with different substituents.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H29N3O6S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H29N3O6S/c1-31-19-4-2-18(3-5-19)25-13-16(12-20(25)26)22(28)24-9-6-15(7-10-24)21(27)23-17-8-11-32(29,30)14-17/h2-5,15-17H,6-14H2,1H3,(H,23,27) |
InChI Key |
NVWOWCHZLBMRBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NC4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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